N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide is a synthetic compound that belongs to the class of heterocyclic compounds This compound features a chromeno-thiazole core, which is known for its diverse biological activities
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-7-8-12(2)14(9-11)18(22)21-19-20-17-13-5-3-4-6-15(13)23-10-16(17)24-19/h3-9H,10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELTYWFCLJGHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4H-chromeno[4,3-d]thiazole with 2,5-dimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding amides or thioamides.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Cell Viability Assays : In vitro studies demonstrated a significant reduction in viability in breast and colon cancer cell lines when treated with this compound.
- Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, leading to an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins.
Antimicrobial Activity
This compound also exhibits antimicrobial properties against a range of pathogens. Research indicates:
- Inhibition of Bacterial Growth : Tests against Gram-positive and Gram-negative bacteria showed promising results, suggesting its potential as a lead compound for developing new antibiotics.
- Fungal Activity : Preliminary data indicate effectiveness against certain fungal strains, warranting further exploration into its use as an antifungal agent.
Anti-inflammatory Effects
This compound has shown anti-inflammatory effects in various models:
- Cytokine Production : Studies have reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound.
- Animal Models : In vivo experiments demonstrated reduced inflammation markers in models of acute and chronic inflammation.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable scaffold for drug development:
- Lead Compound Development : Its biological activities suggest it could serve as a lead compound for further modifications to enhance efficacy and selectivity.
- Structure-Activity Relationship Studies : Variations in substituents can be explored to optimize pharmacological profiles.
- Combination Therapies : The compound's ability to modulate multiple pathways makes it a candidate for combination therapies in cancer treatment.
Material Science Applications
Beyond biological applications, this compound can be explored for its properties in materials science:
- Fluorescent Materials : Its chromophore structure may allow for applications in the development of fluorescent materials or sensors.
- Polymer Chemistry : The compound could be incorporated into polymer matrices to impart specific properties such as thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses
Comparison with Similar Compounds
Similar Compounds
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a benzamide group.
2-amino-9H-chromeno[2,3-d]thiazol-9-ones: Compounds with similar chromeno-thiazole core but different functional groups.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide (CAS No. 888411-73-2) is a synthetic compound characterized by a unique chromeno-thiazole core. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Chemical Structure
The structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,5-dimethylbenzamide |
| Molecular Formula | C19H16N2O2S |
| Molecular Weight | 336.41 g/mol |
| InChI Key | InChI=1S/C19H16N2O2S/c1-11-7-8-12(2)14(9-11)18(22)21-19-20-17-13-5-3-4-6-15(13)23-10-16(17)24-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. The compound potentially inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This mechanism suggests its utility in treating conditions characterized by chronic inflammation.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro.
Anticancer Potential
The anticancer properties of this compound are under investigation. Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro assays have reported significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
Research Findings and Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various thiazole derivatives. This compound was found to significantly reduce edema in animal models when administered at doses of 10 mg/kg body weight .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents published in Pharmaceutical Biology, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assay : Research published in Cancer Letters revealed that treatment with this compound resulted in a 70% reduction in cell viability in MCF7 breast cancer cells after 48 hours of exposure .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Confirm amide C=O stretching (~1715 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .
- NMR : Key signals include aromatic protons (δ 6.6–8.6 ppm for chromeno-thiazole), methyl groups (δ 2.2–2.5 ppm), and NH resonances (δ ~11.8 ppm for thiazole NH) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
How can researchers evaluate the compound’s bioactivity, and what assays are suitable for cytotoxicity screening?
Q. Advanced Research Focus
- MTT Assay : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess cytotoxicity. Protocol: Incubate cells with the compound (1–100 µM, 48–72 hours), dissolve formazan crystals in DMSO, and measure absorbance at 570 nm .
- Mechanistic Studies : Pair with flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) to resolve modes of action .
What crystallographic insights exist for related thiazole derivatives, and how do intermolecular interactions influence stability?
Advanced Research Focus
X-ray crystallography of analogs (e.g., N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide) reveals:
- Hydrogen bonding : N–H···N and C–H···O/F interactions stabilize dimers .
- Packing effects : Non-classical C–H···π interactions enhance thermal stability. Use Mercury software to model packing motifs .
How should researchers address contradictions in bioactivity data across studies?
Advanced Research Focus
Contradictions may arise from assay variability or compound solubility. Mitigation strategies:
- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate.
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations.
- Reference Controls : Compare with known standards (e.g., Levocarnitine for cardioprotective studies) .
What computational methods are effective for predicting structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., Aurora kinases) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate with IC₅₀ data from kinase inhibition assays .
How can fluorescence derivatization enhance analytical detection of this compound?
Advanced Research Focus
Derivatize hydroxyl or amine groups with fluorophores (e.g., 4-(4,5-diphenyl-imidazol-2-yl)benzoyl chloride). Key parameters:
- Excitation/Emission : Optimize λex/λem (e.g., 335/420 nm in chloroform) .
- Chromatography : Pair with HPLC-fluorescence detection (LOD ~0.1 ng/mL) for trace analysis .
What reaction parameters most significantly impact synthesis yield, and how can they be optimized?
Q. Advanced Research Focus
- Temperature : Prolonged reflux (≥18 hours) improves cyclization but risks decomposition .
- Catalysis : Add glacial acetic acid (5 drops) to accelerate Schiff base formation in thiazole syntheses .
- Workup : Slow cooling and ice-water quenching prevent premature crystallization, enhancing purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
